
2,2'-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyanoisothiazole core linked to thiadiazole rings through sulfanediyl bridges, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) typically involves multiple steps, starting with the preparation of the cyanoisothiazole coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability
Wirkmechanismus
The mechanism of action of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
Uniqueness
The uniqueness of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) lies in its specific structural features, such as the phenyl groups attached to the thiadiazole rings. These structural elements may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
477313-49-8 |
|---|---|
Molekularformel |
C24H16N8O2S5 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
2-[[4-cyano-3-[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H16N8O2S5/c25-11-16-21(35-12-17(33)26-23-30-28-19(37-23)14-7-3-1-4-8-14)32-39-22(16)36-13-18(34)27-24-31-29-20(38-24)15-9-5-2-6-10-15/h1-10H,12-13H2,(H,26,30,33)(H,27,31,34) |
InChI-Schlüssel |
OSNOUVMTJQIPPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=NS3)SCC(=O)NC4=NN=C(S4)C5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






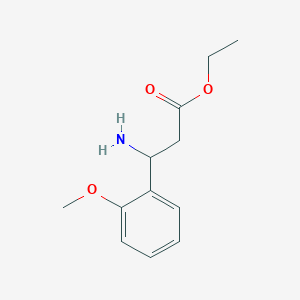
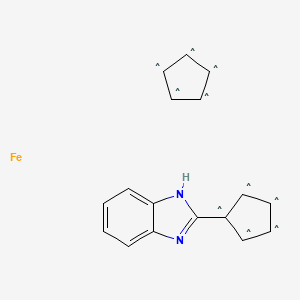
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

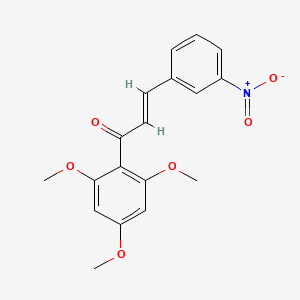
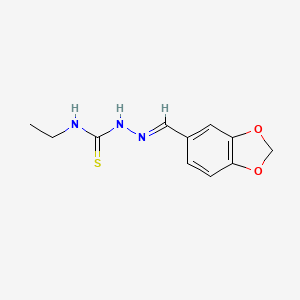
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
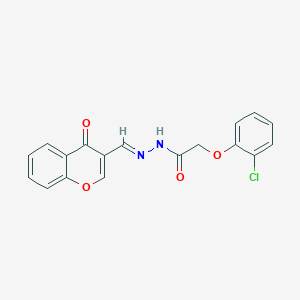
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)
